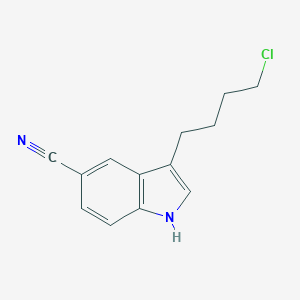

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJWMEJWFYRORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432273 | |

| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143612-79-7 | |

| Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin of a Modern Antidepressant: A Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical synthesis, certain molecules transcend their roles as mere intermediates to become cornerstones of therapeutic innovation. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, identified by its CAS Number 143612-79-7 , is a prime example of such a pivotal compound. While its name may be cumbersome, its significance is elegantly simple: it is an indispensable building block in the manufacture of Vilazodone, an FDA-approved medication for Major Depressive Disorder (MDD).[1] This guide will provide an in-depth technical overview of this crucial intermediate, from its fundamental properties and synthesis to its critical role in the development of next-generation antidepressants. For the researcher and drug development professional, a thorough understanding of this molecule is not just an academic exercise, but a gateway to optimizing the synthesis of a vital therapeutic agent and exploring new chemical entities.

Physicochemical Properties: A Foundation for Synthesis

The physical and chemical characteristics of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile dictate its handling, reactivity, and purification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 143612-79-7 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃ClN₂ | [2][3][5] |

| Molecular Weight | 232.71 g/mol | [2][3][5] |

| Appearance | White to off-white or yellow powder/crystals | [6][7] |

| Melting Point | 98-102 °C | [8] |

| Boiling Point | 448.1±35.0 °C (Predicted) | |

| Density | 1.22 - 1.314 g/cm³ | [9] |

| Solubility | Soluble in Dimethylformamide | |

| Purity | ≥97% to ≥99% | [1][6][7] |

Note: Some physical properties, such as the boiling point, are predicted values based on computational models.

The Synthesis of a Key Intermediate: A Step-by-Step Protocol with Rationale

The construction of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile molecule is a multi-step process that requires precise control over reaction conditions. Several synthetic routes have been described, with a common approach involving the acylation and subsequent reduction of 5-cyanoindole.[10] The following protocol is a representative example of its synthesis, with an emphasis on the causality behind each step.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Reduction

Materials:

-

5-cyanoindole

-

4-chlorobutyryl chloride

-

Anhydrous zinc chloride (or other Lewis acid like Aluminum chloride)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Ferric chloride (FeCl₃) or Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF)

-

Methanol

-

Isopropyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Saturated brine solution

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

-

Reaction Setup: A clean, dry reactor is charged with 5-cyanoindole and dichloromethane (DCM) under an inert nitrogen atmosphere. The mixture is cooled to 0-5 °C with stirring.

-

Rationale: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction is crucial as Friedel-Crafts acylation is an exothermic process, and maintaining a low temperature minimizes the formation of byproducts.

-

-

Lewis Acid Addition: Anhydrous zinc chloride (ZnCl₂) is added to the suspension.[10]

-

Rationale: Zinc chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of 4-chlorobutyryl chloride, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic attack on the electron-rich indole ring. The C3 position of the indole is the most nucleophilic and is the primary site of acylation.

-

-

Acylating Agent Addition: 4-chlorobutyryl chloride is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.[4] The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Rationale: Dropwise addition helps to control the reaction's exothermicity. TLC is used to track the consumption of the starting material (5-cyanoindole) and the formation of the acylated intermediate, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

-

-

Workup and Isolation: The reaction is quenched by the slow addition of water or ice.[10] The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by water and brine. The organic solvent is then removed under reduced pressure to yield the crude acylated product.

-

Rationale: Quenching deactivates the Lewis acid. The washing steps remove inorganic salts and impurities. Evaporation of the solvent provides the crude intermediate for the next step.

-

Step 2: Reduction of the Ketone

-

Reaction Setup: The crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is dissolved in a suitable solvent such as Tetrahydrofuran (THF).[11]

-

Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄) in the presence of a catalyst like ferric chloride (FeCl₃) or in a system like NaBH₄/CF₃COOH, is added portion-wise while maintaining a controlled temperature.[11][12]

-

Rationale: This step reduces the carbonyl group of the butyryl chain to a methylene group (-CH₂-). The choice of reducing agent is critical. While NaBH₄ alone is a mild reducing agent, its reactivity is enhanced by the addition of a Lewis acid or a protic acid, allowing for the deoxygenation of the ketone. This is a more selective method than harsher reduction conditions that could potentially affect the nitrile or chloro groups.

-

-

Workup and Purification: After the reaction is complete (monitored by TLC), it is quenched with water. The product is extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is then purified by recrystallization from a suitable solvent system, such as methanol or isopropyl acetate, to yield a crystalline solid.[10][11]

-

Rationale: The workup removes the boron and other inorganic byproducts. Recrystallization is a critical final step to achieve the high purity (often >98% by HPLC) required for its use in pharmaceutical manufacturing.[11]

-

Caption: Synthesis Workflow for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Application in Drug Development: The Gateway to Vilazodone

The primary and most significant application of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is its role as a key intermediate in the synthesis of Vilazodone.[1] Vilazodone is a modern antidepressant classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[3][10] This dual mechanism of action is believed to contribute to its efficacy and potentially a more favorable side-effect profile compared to traditional Selective Serotonin Reuptake Inhibitors (SSRIs).[5][10]

The structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is perfectly primed for the final steps of Vilazodone synthesis. The terminal chlorine atom on the butyl chain serves as a leaving group, allowing for a nucleophilic substitution reaction with another key intermediate, typically a piperazine derivative. This reaction couples the indole-containing fragment with the rest of the Vilazodone molecule. The chemical stability and high purity of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile are paramount for the efficiency and yield of this final coupling step, ultimately impacting the overall cost and quality of the final active pharmaceutical ingredient (API).[1]

The Mechanism of Action of Vilazodone: A Dual-Action Approach

To appreciate the therapeutic importance of the end-product synthesized from our core compound, it is essential to understand Vilazodone's mechanism of action at the neuronal synapse.

-

Serotonin Reuptake Inhibition (SSRI activity): Like traditional SSRIs, Vilazodone blocks the serotonin transporter (SERT).[2][10] This transporter is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake, Vilazodone increases the concentration of serotonin available to bind to postsynaptic receptors, enhancing serotonergic neurotransmission.[5]

-

5-HT₁ₐ Receptor Partial Agonism: Uniquely, Vilazodone also acts as a partial agonist at the 5-HT₁ₐ receptor.[2][10] These receptors are present both on the presynaptic neuron (as autoreceptors that inhibit serotonin release) and on the postsynaptic neuron. As a partial agonist, Vilazodone provides a balanced level of stimulation to these receptors. This action is thought to contribute to its antidepressant and anxiolytic effects and may accelerate the onset of therapeutic action compared to SSRIs alone.[13]

Caption: Mechanism of Action of Vilazodone at the Synapse.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is critical. Standard analytical techniques employed for its characterization include:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound in reaction mixtures and final products.[11]

-

Gas Chromatography (GC): Used to determine purity, particularly for volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

As with any active chemical compound, proper safety precautions are essential when handling 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Precautionary Measures: Always handle in a well-ventilated area, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid creating dust.[1]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][9] An inert atmosphere is recommended for long-term storage.[6][7]

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is more than just a CAS number and a chemical formula. It is a testament to the intricate design of modern pharmaceutical synthesis, where each atom's position is critical for the efficacy of the final therapeutic product. Its robust synthesis and well-defined physicochemical properties make it a reliable and essential component in the production of Vilazodone. For scientists and researchers in the field of drug development, a comprehensive understanding of this key intermediate not only ensures the quality and efficiency of current manufacturing processes but also provides a foundational knowledge base for the innovation of future therapeutics targeting complex neurological disorders.

References

-

Dr. Oracle. (2025, November 15). What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)? Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-. Retrieved from [Link]

-

Autechaux, S. (n.d.). Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Medmastery. (2025, August 21). Vilazodone Pharmacology. Retrieved from [Link]

- Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Building Blocks: The Case of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. reallifepharmacology.com [reallifepharmacology.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 143612-79-7 [sigmaaldrich.com]

- 8. capotchem.cn [capotchem.cn]

- 9. nbinno.com [nbinno.com]

- 10. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. droracle.ai [droracle.ai]

- 14. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

3-(4-chlorobutyl)-1H-indole-5-carbonitrile chemical properties

An In-Depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Introduction

3-(4-chlorobutyl)-1H-indole-5-carbonitrile, identified by CAS number 143612-79-7, is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Structurally, it features an indole core, which is a prevalent scaffold in numerous biologically active molecules, functionalized at the C3 position with a 4-chlorobutyl side chain and at the C5 position with a nitrile group.[1][2][3] This compound typically presents as a white to off-white crystalline powder.[1] Its primary importance lies in its role as a key building block and advanced intermediate in the synthesis of various pharmaceutical agents, most notably the FDA-approved antidepressant, Vilazodone.[4][5] The specific arrangement of its functional groups—the reactive chlorobutyl chain and the versatile indole nitrile moiety—makes it an ideal precursor for constructing complex molecular architectures required for targeted therapeutic action.[1]

Physicochemical Properties

The physical and chemical characteristics of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃ClN₂ | [1][6] |

| Molecular Weight | 232.71 g/mol | [1][6][7] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 98 - 102 °C | [1][8] |

| Boiling Point | 489.85 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.314 g/cm³ | [9] |

| Flash Point | 250.053 °C | [9] |

| Refractive Index | 1.624 | [9] |

| XLogP3 | 2.5 | [6][7] |

| Topological Polar Surface Area | 39.6 Ų | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 1 | [6][7] |

Synthesis and Manufacturing

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving the alkylation of the indole ring at the C3 position. One prevalent and efficient method involves the Lewis acid-catalyzed Friedel-Crafts-type alkylation of 5-cyanoindole.

Synthetic Pathway: Alkylation of 5-Cyanoindole

A widely employed synthesis involves the reaction of 5-cyanoindole with a 4-chlorobutylating agent in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[10][11] The Lewis acid activates the alkylating agent, facilitating the electrophilic attack on the electron-rich C3 position of the indole ring.

Caption: Workflow for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Detailed Experimental Protocol

The following protocol is a representative example based on established synthetic methods.[10]

-

Reactor Setup: A clean, dry reactor is charged with a suitable solvent, such as dichloromethane (DCM), under a nitrogen atmosphere to maintain inert conditions.

-

Catalyst Addition: The reaction vessel is cooled to a temperature between 0-5 °C. Anhydrous zinc chloride (1.1 equivalents) is added to the solvent with stirring.

-

Reactant Addition: 5-Cyanoindole (1.0 equivalent) is added to the mixture.[10]

-

Alkylation: The temperature is further lowered to approximately -10 °C. 1-Bromo-4-chlorobutane (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the low temperature to control the exothermic reaction and minimize side-product formation.[10]

-

Reaction Monitoring: After the addition is complete, the temperature is raised to 0 °C and the reaction is stirred for several hours (e.g., 2 hours).[10] The progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of ice water. The mixture is then neutralized with an aqueous base, such as 1N sodium hydroxide solution, to a pH of 7.[10]

-

Extraction: The organic layer is separated. The aqueous layer may be further extracted with dichloromethane to maximize yield. The combined organic phases are then washed with saturated brine to remove residual water and inorganic salts.[10]

-

Purification: The organic solvent is removed under reduced pressure (rotary evaporation). The resulting crude residue is purified by recrystallization from a suitable solvent system, such as isopropyl acetate, to yield the final product with high purity (e.g., >99%).[10]

Chemical Reactivity and Applications

The synthetic utility of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile stems from the distinct reactivity of its functional groups, which allows it to serve as a versatile intermediate.

-

The Chlorobutyl Chain: The terminal chlorine atom on the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key reactive site for its role in synthesizing Vilazodone, where it is reacted with a piperazine derivative.

-

The Indole Moiety: The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2][3] The N-H proton can be deprotonated with a strong base to perform N-alkylation, although reactions at the C3 position are generally more favorable due to its higher nucleophilicity.[12][13]

-

The Nitrile Group: The cyano group (C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

Its primary and most well-documented application is as a crucial intermediate in the multi-step synthesis of Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[4][14] It is also used as an intermediate for Veratrazodone hydrochloride.[9]

Caption: Role of the compound as a key intermediate in drug synthesis.

Spectroscopic Profile (Predicted)

While raw spectral data requires experimental acquisition, the structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile allows for the prediction of its characteristic spectroscopic features.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring (typically in the 7.0-8.0 ppm range), a broad singlet for the N-H proton (variable, often >8.0 ppm), and multiplets for the eight protons of the butyl chain. The CH₂ group adjacent to the chlorine (CH₂Cl) would be the most downfield of the aliphatic protons (around 3.6 ppm), while the CH₂ group attached to the indole ring would appear around 2.8 ppm.

-

¹³C NMR: The spectrum would display 13 unique carbon signals. Aromatic carbons would resonate in the 110-140 ppm range, the nitrile carbon (C≡N) would appear around 118-120 ppm, and the four aliphatic carbons of the butyl chain would be observed in the upfield region (25-45 ppm).

-

IR Spectroscopy: Key vibrational frequencies would include a sharp, medium-intensity peak for the C≡N stretch (around 2220-2230 cm⁻¹), a broad peak for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (2850-3100 cm⁻¹), and a C-Cl stretch in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry: The exact mass is 232.0767 g/mol .[6][7] The mass spectrum would show a molecular ion peak (M⁺) at m/z 232 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Safety and Handling

Proper handling and storage are essential when working with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Hazard Classification: The compound is classified as harmful.[7][8] GHS hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[7][8]

-

Precautionary Measures: Safe handling requires working in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[15] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[15]

-

Storage Conditions: It should be stored in a tightly closed container in a cool, dry place, away from moisture and strong light or heat.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is also recommended to ensure long-term stability.

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a high-value chemical intermediate whose molecular architecture is expertly tailored for applications in pharmaceutical synthesis. Its combination of a reactive alkyl halide side chain and a biologically relevant indole core makes it an indispensable component in the production of modern therapeutics targeting neurological disorders.[1] A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is crucial for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel and effective medicines.

References

-

PharmaCompass.com. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-.

-

ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis.

-

Pharmaffiliates. Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate.

-

ResearchGate. Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3).

-

ECHEMI. 3-(4-Chlorobutyl)indole-5-carbonitrile SDS, 143612-79-7 Safety Data Sheets.

-

Chem-Impex. 3-(4-Chlorobutyl)indole-5-carbonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

-

ECHEMI. 143612-79-7, 3-(4-Chlorobutyl)indole-5-carbonitrile Formula.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 3-(4-Chlorobutyl)indole-5-carbonitrile 143612-79-7.

-

Ambeed.com. 143612-79-7 | 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

-

PubChem. 3-(4-Chlorobutyl)-5-cyanoindole.

-

ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril | 143612-79-7.

-

Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

Sigma-Aldrich. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Building Blocks: The Case of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

-

Biosynth. 143612-79-7 Vilazodone Impurity: 3-(4-Chlorobutyl)indole-5....

-

LGC Standards. 3-(4-Chlorobutyl)indole-5-carbonitrile.

-

ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril - Safety Data Sheet.

-

ChemSrc. MSDS of 3-(4-Chlorobutyl)indole-5-carbonitrile.

-

PubChem. 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile.

-

National Institutes of Health. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.

-

ResearchGate. Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone.

-

National Institutes of Health. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem.

-

MDPI. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies.

-

Bentham Science. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.

-

YouTube. in the chemical literature: N-alkylation of an indole.

-

Sigma-Aldrich. Indole-5-carbonitrile 5-Cyanoindole.

-

ChemScene. 143612-79-7 | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Santa Cruz Biotechnology. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | CAS 143612-79-7.

-

Google Patents. US20040059131A1 - N-alkylation of indole derivatives.

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.

-

PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).

-

The Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles.

-

Sigma-Aldrich. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 143612-79-7.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(4-Chlorobutyl)indole-5-carbonitrile | LGC Standards [lgcstandards.com]

- 6. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 11. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 12. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

3-(4-chlorobutyl)-1H-indole-5-carbonitrile molecular weight

An In-depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines established synthesis protocols, and explores its critical role in the development of therapeutic agents, most notably the antidepressant Vilazodone.[1] Authored for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights into its handling, application, and significance in medicinal chemistry.

Introduction and Strategic Importance

In the landscape of pharmaceutical research, the efficiency and success of synthesizing complex active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key chemical building blocks.[1] 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No. 143612-79-7) has emerged as a compound of significant interest due to its unique structural features: a reactive chlorobutyl side chain appended to a versatile indole scaffold.[2] This combination makes it an excellent precursor for constructing more complex molecules.[2]

Its primary and most recognized application is serving as a crucial intermediate in the synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD). The indole nucleus is a common motif in neuroactive compounds, and the chlorobutyl chain provides a reactive handle for subsequent chemical modifications, making this intermediate indispensable for creating certain classes of therapeutics.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is typically supplied as a white to off-white or yellow crystalline powder.[3][4]

Chemical Structure

Caption: A common two-step pathway for synthesizing the target compound.

Exemplary Laboratory Protocol

This protocol describes a reduction method starting from the acylated intermediate. The causality for using specific reagents, such as FeCl₃ with NaBH₄, is to achieve a selective and efficient reduction of the butyryl ketone to a methylene group without affecting the nitrile or indole ring.

Objective: To synthesize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from its butyryl precursor. [5] Materials:

-

3-(4-chlorobutyryl)-1H-indole-5-carbonitrile

-

Tetrahydrofuran (THF)

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (e.g., 20 g) in THF (e.g., 120 mL). [5]2. Catalyst Addition: To this suspension, add FeCl₃ (e.g., 13.2 g). Stir the mixture for approximately 30 minutes at ambient temperature. The FeCl₃ acts as a catalyst to facilitate the reduction.

-

Reduction: Carefully add sodium borohydride (NaBH₄) portion-wise (e.g., 3.4 g total) to the mixture. [5]It is critical to control the internal temperature, maintaining it between 30-50°C to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Add toluene to the mixture to extract the organic product. [5]6. Purification: Separate the organic phase. The crude product can be purified by crystallization from toluene to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as a crystalline solid. [5]

Application in Drug Development: The Vilazodone Case

The principal value of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile lies in its role as a cornerstone for building more complex pharmaceutical molecules. [1]Its structure is pre-configured for the synthesis of Vilazodone. The 4-chlorobutyl group is an electrophilic chain that readily participates in nucleophilic substitution reactions.

In the synthesis of Vilazodone, the terminal chloride of the butyl chain is displaced by the secondary amine of a piperazine derivative (e.g., 1-(5-piperazin-1-yl)benzofuran). This alkylation step forms the crucial linkage between the indole core and the benzofuran-piperazine moiety, completing the Vilazodone structure. The nitrile group on the indole ring is a key pharmacophoric feature of the final drug molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is essential to ensure laboratory safety.

Hazard Identification

-

Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [6][7]* Irritation: It is known to cause skin irritation and serious eye irritation. [7]It may also cause respiratory irritation. [7]

Recommended Precautions and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. [7][8]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]* Spill Management: In case of a spill, avoid generating dust. Collect the material dry and dispose of it as hazardous waste. [7]

Storage Conditions

-

Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon). [4]* Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C. [4]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [8]

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is more than just a chemical compound; it is an enabling tool in medicinal chemistry. Its well-defined structure and reactivity provide a reliable and efficient pathway for the synthesis of complex drugs, particularly in the field of neuroscience. [2]A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any research or development professional aiming to leverage its potential in creating innovative therapeutic solutions.

References

-

Bloem, LLC. Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. [Link]

-

ResearchGate. Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). [Link]

-

Chang Zhou Rui Ming Pharmaceutical Co., Ltd. 3-(4-Chlorbutyl)-1H-indol-5-carbonitrile|143612-79-7. [Link]

- Google Patents.

-

Chem-Impex. 3-(4-Chlorobutyl)indole-5-carbonitrile. [Link]

- Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Building Blocks: The Case of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. [Link]

-

PubChem. 3-(4-Chlorobutyl)-5-cyanoindole. [Link]

-

PharmaCompass. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-. [Link]

-

ChemSrc. MSDS of 3-(4-Chlorobutyl)indole-5-carbonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chinapharmas.com [chinapharmas.com]

- 4. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 143612-79-7 [sigmaaldrich.com]

- 5. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 6. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

Whitepaper: Structural Elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No. 143612-79-7), a key intermediate in the synthesis of the antidepressant Vilazodone.[1] We move beyond a simple recitation of data to explain the causal-driven logic behind the experimental strategy, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical blueprint for researchers, demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment.

Introduction: The Rationale for Rigorous Elucidation

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a bespoke molecule whose structural integrity is paramount for the successful synthesis of its target Active Pharmaceutical Ingredient (API). The indole scaffold is a privileged structure in medicinal chemistry, and its substitution pattern dictates biological activity.[2] Specifically, the C3-alkylation of the indole ring is a common synthetic step.[3][4] Common synthesis routes, such as the Friedel-Crafts alkylation of 5-cyanoindole with a 4-chlorobutyl electrophile, are designed to yield the target isomer.[5][6][7] However, the potential for side reactions, such as N-alkylation or rearrangements, necessitates a robust and orthogonal analytical confirmation of the final structure.[8]

This guide employs a systematic workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, definitive mapping of the atomic connectivity.

Overall Elucidation Workflow

The logical flow of the elucidation process is designed for maximum confidence, where each step corroborates the last.

Figure 1: A systematic workflow for unambiguous structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step in any structure elucidation is to determine the elemental composition. High-resolution mass spectrometry, often utilizing a technique like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of a unique molecular formula, constraining the possibilities from infinite to a manageable few. The trustworthiness of this technique lies in its quantitative accuracy; the measured mass must agree with the calculated mass for a proposed formula to within a few parts per million (ppm).

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: The sample is infused into an ESI-TOF mass spectrometer.

-

Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Presentation & Interpretation: The molecular formula of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is C₁₃H₁₃ClN₂.[9][10] The expected mass for the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

| Parameter | Calculated Value (for C₁₃H₁₄³⁵ClN₂⁺) | Observed Value | Δ (ppm) |

| Exact Mass [M+H]⁺ | 233.0840 | 233.0843 | 1.3 |

| Table 1: High-Resolution Mass Spectrometry Data. |

The observed mass is in excellent agreement with the calculated mass, with a deviation of only 1.3 ppm. This result strongly supports the proposed molecular formula of C₁₃H₁₃ClN₂, providing the foundational piece of evidence upon which all subsequent analyses will be built.

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The bond strength and the mass of the atoms involved dictate the frequency of vibration. This allows for the confident identification of key structural motifs. For our target molecule, we expect to see characteristic absorptions for the indole N-H bond, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the crucial C≡N (nitrile) bond.[11]

Data Presentation & Interpretation: The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~3410 | Sharp, Med. | N-H Stretch | Confirms the presence of the indole N-H group.[11] |

| ~3050 | Med. | Aromatic C-H Stretch | Indicates the presence of the indole aromatic ring. |

| ~2940, ~2860 | Med. | Aliphatic C-H Stretch (symm. & asymm.) | Confirms the presence of the butyl chain's CH₂ groups. |

| ~2225 | Sharp, Str. | C≡N Stretch | Unambiguously confirms the nitrile functional group.[12] |

| ~1620, ~1460 | Med.-Str. | Aromatic C=C Stretch | Further evidence for the aromatic indole system.[11] |

| Table 2: Key FT-IR Absorption Bands and Assignments. |

The strong, sharp peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group.[12] The presence of the N-H stretch confirms that the indole nitrogen is not substituted, which is a critical piece of information for ruling out N-alkylation isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, quantity, and connectivity of atoms (specifically ¹H and ¹³C). By integrating a series of 1D and 2D NMR experiments, we can piece together the entire molecular puzzle. The logic is systematic: 1D spectra identify the individual pieces (protons and carbons), and 2D spectra show how they connect.[13][14]

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experimental Suite:

-

¹H NMR: Determines the number of unique proton environments and their neighboring protons (via splitting).

-

¹³C NMR: Determines the number of unique carbon environments.

-

DEPT-135: Differentiates between CH₃, CH₂, and CH carbons. CH/CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons are absent.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation).[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2 or 3 bonds), which is essential for connecting different parts of the molecule and identifying quaternary carbons.[16][17]

-

¹H NMR Analysis

The ¹H NMR spectrum provides a count of chemically distinct protons and their immediate neighbors.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-1 | ~11.2 | br s | 1H | Indole N-H | Broad singlet, downfield due to deshielding and exchange.[18] |

| H-4 | ~7.9 | d | 1H | Aromatic H | Deshielded by the adjacent electron-withdrawing nitrile group. |

| H-2 | ~7.7 | s | 1H | Aromatic H | Singlet on the pyrrole ring, characteristic of C3-substituted indoles. |

| H-6 | ~7.5 | d | 1H | Aromatic H | Part of the aromatic system. |

| H-7 | ~7.4 | s | 1H | Aromatic H | Singlet, most upfield of the benzene ring protons. |

| H-4' | ~3.6 | t | 2H | -CH₂-Cl | Triplet, downfield due to the electron-withdrawing effect of the chlorine atom. |

| H-1' | ~2.8 | t | 2H | Indole-CH₂- | Triplet, deshielded by attachment to the indole ring. |

| H-2' | ~1.9 | m | 2H | -CH₂- | Multiplet, adjacent to two other CH₂ groups. |

| H-3' | ~1.8 | m | 2H | -CH₂- | Multiplet, adjacent to two other CH₂ groups. |

| Table 3: ¹H NMR Data and Assignments (in DMSO-d₆). Note: Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad). |

¹³C NMR and DEPT-135 Analysis

The ¹³C and DEPT spectra reveal the carbon backbone of the molecule.

| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| C-7a | ~138 | Quat (0) | Aromatic C | Quaternary carbon at the ring junction. |

| C-3a | ~128 | Quat (0) | Aromatic C | Quaternary carbon at the ring junction. |

| C-2 | ~125 | CH (+) | Aromatic CH | Pyrrole ring carbon. |

| C-4 | ~123 | CH (+) | Aromatic CH | Benzene ring carbon. |

| C-6 | ~121 | CH (+) | Aromatic CH | Benzene ring carbon. |

| C-7 | ~118 | CH (+) | Aromatic CH | Benzene ring carbon. |

| C-3 | ~115 | Quat (0) | Aromatic C | Site of alkyl substitution on the indole ring. |

| C-5 | ~105 | Quat (0) | Aromatic C | Carbon bearing the nitrile group. Its shift is influenced by the nitrile.[19] |

| C≡N | ~120 | Quat (0) | Nitrile C | Characteristic shift for a nitrile carbon. |

| C-4' | ~45 | CH₂ (-) | -CH₂-Cl | Carbon attached to chlorine, shifted downfield. |

| C-3' | ~32 | CH₂ (-) | -CH₂- | Aliphatic carbon. |

| C-2' | ~30 | CH₂ (-) | -CH₂- | Aliphatic carbon. |

| C-1' | ~25 | CH₂ (-) | -CH₂- | Aliphatic carbon attached to the indole ring. |

| Table 4: ¹³C NMR and DEPT-135 Data and Assignments. Note: DEPT-135 phase shown in parentheses. |

2D NMR Analysis: Connecting the Pieces

While 1D spectra propose the fragments, 2D spectra provide the definitive connections.

-

COSY: Confirms the connectivity within the butyl chain. A cross-peak between H-1' and H-2', between H-2' and H-3', and between H-3' and H-4' would be expected, confirming the linear -CH₂-CH₂-CH₂-CH₂- sequence.

-

HSQC: Unambiguously links each proton signal to its directly attached carbon signal (e.g., H-1' at 2.8 ppm correlates to C-1' at 25 ppm). This validates the assignments made in Tables 3 and 4.

-

HMBC: This is the key experiment for confirming the overall scaffold. It reveals longer-range couplings (2-3 bonds) and is crucial for placing the substituents on the indole ring.

| Key HMBC Correlations (Proton → Carbon) | Implication |

| H-1' (CH₂ at ~2.8 ppm) → C-2, C-3, C-3a | Crucial Evidence: This definitively connects the butyl chain to the C3 position of the indole ring.[20] |

| H-2 (CH at ~7.7 ppm) → C-3, C-3a, C-7a | Confirms the position of the C2 proton relative to the substituted C3 and the ring junction carbons. |

| H-4 (CH at ~7.9 ppm) → C-5, C-6, C-7a | Places H-4 adjacent to the nitrile-bearing C-5 and confirms the substitution pattern on the benzene ring. |

| H-6 (CH at ~7.5 ppm) → C-4, C-5, C-7a | Corroborates the assignments of the aromatic protons and carbons. |

| Table 5: Key HMBC and COSY Correlations for Structural Confirmation. |

The HMBC correlations provide irrefutable evidence for the C3-alkylation. The correlation from the methylene protons of the butyl chain (H-1') to the C3 carbon of the indole ring is the "smoking gun" that confirms the desired isomer was synthesized.

Figure 2: Key 2- and 3-bond HMBC correlations confirming the C3-alkylation.

Conclusion: A Convergent and Self-Validating Structural Proof

The structural elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is achieved through a logical and systematic integration of orthogonal analytical techniques.

-

HRMS established the correct molecular formula: C₁₃H₁₃ClN₂.

-

FT-IR confirmed the presence of all key functional groups: an indole N-H, a nitrile (C≡N), and aliphatic and aromatic moieties.

-

¹H and ¹³C NMR provided a complete count of all proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) definitively assembled the molecular fragments, with crucial HMBC correlations irrefutably placing the 4-chlorobutyl chain at the C3 position of the 5-cyanoindole core.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

-

Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). ResearchGate. Available at: [Link]

-

Hu, J.-F., et al. (2018). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs. Available at: [Link]

-

Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. Pharmaffiliates. Available at: [Link]

- Processes for the preparation of 3-alkyl indoles. Google Patents.

-

Examples of 3-alkyl indoles found in approved drugs. ResearchGate. Available at: [Link]

-

3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022). ACS Omega. Available at: [Link]

- Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. Google Patents.

-

Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). RSC Advances. Available at: [Link]

-

2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry. Available at: [Link]

-

Katritzky, A. R., Xie, L., & Cundy, D. (1995). A Versatile Synthesis of 3-Substituted Indoles. Synthetic Communications. Available at: [Link]

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2014). Molecules. Available at: [Link]

-

Li, C. Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available at: [Link]

-

Indole: structure elucidation. CUTM Courseware. Available at: [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Publications. Available at: [Link]

-

1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-. PharmaCompass. Available at: [Link]

-

Structural elucidation of indole alkaloids - Strychnine and Brucine. (2021). Magritek. Available at: [Link]

-

Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (2023). Molecules. Available at: [Link]

-

Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). SciSpace. Available at: [Link]

-

13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Available at: [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. Available at: [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2020). MDPI. Available at: [Link]

-

3-(4-Chlorobutyl)-5-cyanoindole. PubChem. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

-

3-(4-Chlorobutyl)indole-5-carbonitrile. Pharmaffiliates. Available at: [Link]

-

Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

-

3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile. PubChem. Available at: [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Proceedings of the National Academy of Sciences. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Indole Mass Spectrum. NIST WebBook. Available at: [Link]

-

Indole. NIST WebBook. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 4. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 5. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. azooptics.com [azooptics.com]

- 15. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 20. tetratek.com.tr [tetratek.com.tr]

A Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7), a pivotal chemical intermediate in the pharmaceutical industry. The document details the compound's chemical identity, physicochemical properties, and established synthesis methodologies. A significant focus is placed on its critical role as a building block in the development of modern therapeutics, most notably the FDA-approved antidepressant Vilazodone. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights, detailed experimental protocols, and safety guidelines to support advanced research and manufacturing endeavors.

Chemical Identity and Nomenclature

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a heterocyclic compound featuring an indole core functionalized with a chlorobutyl group at the 3-position and a nitrile group at the 5-position. This specific arrangement of functional groups makes it a highly versatile and reactive intermediate for constructing more complex molecular architectures.[1]

| Identifier | Value |

| IUPAC Name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile[2][3] |

| CAS Number | 143612-79-7[4][5] |

| Molecular Formula | C₁₃H₁₃ClN₂[1][2][4] |

| Molecular Weight | 232.71 g/mol [2][3][4] |

| InChI Key | NJJWMEJWFYRORL-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl[2][3] |

Synonyms

The compound is referenced in literature and commercial catalogs under several synonyms, which are crucial for comprehensive database searches. These include:

Trade Names

As a pharmaceutical intermediate and research chemical, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not marketed under specific trade names. It is typically supplied by chemical manufacturers and distributors under its chemical name or CAS number.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It is typically supplied as a white to off-white crystalline powder with a purity of 97-99% or higher.[1]

| Property | Value | Source |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 98 - 102 °C | [1] |

| Boiling Point | 489.85 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.314 g/cm³ (Predicted) | [6] |

| Topological Polar Surface Area | 39.6 Ų | [2][3] |

| XLogP3 | 2.5 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

Stability and Storage

For optimal preservation of its chemical integrity, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[6][7] It should be kept away from moisture, strong light, and heat.[6] For long-term storage, an inert atmosphere at 2-8°C is recommended.

Significance in Pharmaceutical Research

The primary significance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile lies in its function as a key pharmaceutical intermediate. The indole scaffold is a privileged structure in medicinal chemistry, known for its biological activity, while the chlorobutyl side chain provides a reactive handle for subsequent chemical modifications, making it an ideal building block for drug synthesis.[1]

Role in Vilazodone Synthesis

This compound is an indispensable precursor in the synthesis of Vilazodone (CAS: 163521-12-8), an FDA-approved medication for treating major depressive disorder (MDD). Vilazodone functions as a dual 5-HT1A receptor partial agonist and serotonin reuptake inhibitor.[8] The synthesis of Vilazodone leverages the chlorobutyl group of the intermediate to connect the indole core to the piperazine moiety of the final drug molecule.

Caption: Role of the intermediate in Vilazodone development.

Broader Research Applications

Beyond Vilazodone, this intermediate is utilized in broader drug discovery efforts. Research has shown its utility as a reactant in the preparation of:

-

Allosteric IGF-1R (Insulin-like growth factor 1 receptor) inhibitors.[8]

-

Novel anti-cancer and neuroprotective agents.[1]

-

Other dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.[8]

Its versatile structure makes it a valuable compound for high-throughput screening libraries aimed at identifying new drug candidates.[1]

Synthesis Methodologies

Several synthetic routes to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile have been reported, including the Fischer indole synthesis starting from 4-cyanoaniline[9] and acylation-reduction of 5-cyanoindole.[10] A common and scalable laboratory method involves the direct alkylation of 5-cyanoindole. The following protocol is based on a well-documented Friedel-Crafts-type alkylation reaction.[10]

Detailed Experimental Protocol: Synthesis from 5-Cyanoindole

This protocol describes the synthesis using 5-cyanoindole and 1-bromo-4-chlorobutane with a Lewis acid catalyst.

Materials:

-

5-Cyanoindole (1.0 mol, 142.2 g)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.1 mol, 150 g)

-

1-Bromo-4-chlorobutane (1.1 mol, 188.6 g)

-

Dichloromethane (DCM) (1.5 L for reaction, 0.5 L for dilution)

-

Ice Water (1 L)

-

1 N Sodium Hydroxide (NaOH) solution

-

Saturated Brine (0.5 L)

-

Isopropyl Acetate (0.5 L for recrystallization)

Procedure:

-

Reaction Setup: Dissolve 5-cyanoindole (142.2 g) in dichloromethane (1.5 L) in a suitable reactor.

-

Catalyst Addition: Cool the solution to 0-5°C using an ice bath and add anhydrous zinc chloride (150 g) in portions while maintaining the temperature.

-

Alkylation: Lower the internal temperature to approximately -10°C. Add 1-bromo-4-chlorobutane (188.6 g) dropwise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, raise the temperature to 0°C and stir the mixture for 2 hours. Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).

-

Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane (0.5 L) and carefully quench by pouring it into ice water (1 L).

-

Neutralization & Extraction: Neutralize the mixture to a pH of 7 by adding 1 N NaOH solution. Transfer the mixture to a separatory funnel, perform extraction, and separate the organic layer.

-

Washing: Wash the organic phase with saturated brine (0.5 L) and separate the layers.

-

Purification: Concentrate the organic phase under reduced pressure to obtain a crude residue. Recrystallize the residue from isopropyl acetate (0.5 L) to yield the pure product.

Expected Outcome: This procedure can yield approximately 205 g (88% yield) of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with an HPLC purity of >99.5%.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS 143612-79-7 | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal chemical intermediate in contemporary drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in the synthesis of vilazodone, an antidepressant medication.

Introduction: The Strategic Importance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

In the landscape of pharmaceutical research and development, the strategic use of versatile chemical building blocks is a cornerstone of innovation. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS Number: 143612-79-7) has emerged as a compound of significant interest due to its unique molecular architecture, featuring a reactive chlorobutyl side chain appended to a biologically relevant indole scaffold.[1] This structure makes it an ideal precursor for the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] Its primary and most notable application is as a key intermediate in the manufacturing of Vilazodone, a medication approved for the treatment of major depressive disorder.[2] This guide will elucidate the chemical intricacies and practical applications of this important compound.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is fundamental to scientific communication. While commonly referred to as 3-(4-chlorobutyl)-5-cyanoindole, the formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile .[3] This nomenclature accurately reflects the parent heterocycle as a 1H-indole, with a 4-chlorobutyl substituent at the 3-position and a carbonitrile group at the 5-position.

Key Structural Features:

-

Indole Core: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The indole motif is a common feature in many biologically active compounds.

-

4-Chlorobutyl Group at C3: This alkyl halide chain provides a reactive site for nucleophilic substitution, a key step in its subsequent transformations.

-

Carbonitrile Group at C5: The cyano group is a versatile functional group that can be further manipulated or may contribute to the overall electronic properties and binding interactions of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃ClN₂ | [3] |

| Molecular Weight | 232.71 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 489.85 °C at 760 mmHg (Predicted) | |

| Density | 1.314 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane. | [4] |

| Storage | Store in a cool, dry, well-sealed container, protected from light and moisture. | [5] |

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile have been developed, each with its own advantages and considerations regarding yield, purity, cost, and environmental impact. Two prominent methods are the Fischer indole synthesis and Friedel-Crafts acylation.

Fischer Indole Synthesis Approach

This classical method for indole synthesis can be adapted to produce the target compound. A key advantage of this approach is the direct formation of the indole ring system.

Conceptual Workflow of Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis Workflow

Detailed Protocol:

A novel synthetic route involves the diazotization of 4-cyanoaniline, followed by a Fischer indole cyclization with 6-chlorohexanal to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[6][7] This method has been optimized to improve safety and reduce the use of hazardous reagents.[6]

-

Diazotization of 4-cyanoaniline: 4-cyanoaniline is treated with hydrochloric acid and sodium nitrite at low temperatures to form the corresponding diazonium salt.

-

Fischer Indole Cyclization: The diazonium salt is then reacted with 6-chlorohexanal. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization to form the indole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization to afford the final compound with high purity.

Friedel-Crafts Acylation Approach

This method typically involves the acylation of a pre-formed indole derivative, followed by reduction.

Conceptual Workflow of Friedel-Crafts Acylation:

Caption: Friedel-Crafts Acylation Workflow

Detailed Protocol:

A common laboratory and industrial synthesis involves the acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.[4]

-

Acylation: 5-cyanoindole is dissolved in a suitable solvent, such as dichloromethane, and cooled. A Lewis acid, like anhydrous zinc chloride or aluminum chloride, is added, followed by the dropwise addition of 4-chlorobutyryl chloride.[4][8] The reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).[8]

-

Reduction: The intermediate ketone is then reduced to the corresponding alkane. This can be achieved using a variety of reducing agents.

-

Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to neutral.[4] The organic layer is separated, washed, and concentrated. The final product is purified by recrystallization from a suitable solvent, such as isopropyl acetate, to yield a high-purity product.[4]

Application in Drug Development: The Synthesis of Vilazodone

The primary application of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is as a crucial building block in the synthesis of vilazodone.[2] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The Role in Vilazodone Synthesis:

The 4-chlorobutyl group of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile serves as an electrophilic site for nucleophilic substitution by another key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.[6] This reaction forms the butyl-piperazine linker that is characteristic of the vilazodone molecule.

Synthetic Pathway to Vilazodone:

Caption: Vilazodone Synthesis from Key Intermediates

This final coupling step is a testament to the utility of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as a well-designed intermediate, enabling an efficient and convergent synthesis of a complex pharmaceutical agent.

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a compound of significant industrial and academic importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of pharmaceuticals, most notably vilazodone. The synthetic methodologies outlined in this guide provide a framework for its efficient production, and its successful application in drug development underscores the critical role of strategic molecular design in advancing medicinal chemistry. Continued research into novel synthetic routes and applications of this compound is likely to yield further innovations in the pharmaceutical field.

References

-

PubChem. (n.d.). 3-(4-chlorobutyl)-5-cyanoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. (n.d.). Wuhan Hengheda Pharm Co., Ltd. Retrieved from [Link]

-

An investigation of the synthesis of vilazodone. (2020). Journal of Chemical Research, 44(3-4), 243-247. Retrieved from [Link]

-

Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. (2014). Figshare. Retrieved from [Link]

-

Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). (n.d.). ResearchGate. Retrieved from [Link]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). ResearchGate. Retrieved from [Link]

-

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Innovating with Building Blocks: The Case of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone.[1] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will explore the structural confirmation of this compound through a detailed examination of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a holistic understanding of the molecule's characterization.

Introduction: The Significance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in Pharmaceutical Synthesis

3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No: 143612-79-7) is a key building block in the synthesis of Vilazodone, a dual-acting serotonergic antidepressant.[1] The precise structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous spectroscopic characterization is a non-negotiable aspect of its quality control and use in further synthetic steps. This guide serves as an authoritative reference for the analytical techniques employed to verify the identity and structure of this important compound.